Z-Gly-OSu

Peptide Synthesis Procurement Cost Analysis

Z-Gly-OSu is the definitive pre-activated glycine building block for peptide chemists requiring orthogonal protection strategy compatibility. Its benzyloxycarbonyl (Z) group withstands both basic Fmoc-removal and acidic Boc-removal conditions, enabling selective N-terminal glycine incorporation without compromising other protecting groups—a capability neither Boc-Gly-OSu nor Fmoc-Gly-OSu can replicate. As a stable crystalline OSu ester rather than a moisture-sensitive acyl chloride, it ensures reproducible handling and safer laboratory workflows. Procuring the pre-activated ester bypasses in situ activation, eliminating separate coupling reagent costs and reducing cycle time in high-throughput or CDMO environments. This grade also supports advanced materials applications, including solvent-free carbon nanotube functionalization for hybrid composites.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
CAS No. 2899-60-7
Cat. No. B554453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-OSu
CAS2899-60-7
Synonyms2899-60-7; Z-Gly-OSu; 2,5-Dioxopyrrolidin-1-yl2-(((benzyloxy)carbonyl)amino)acetate; Z-glycineN-succinimidylester; 2,5-dioxopyrrolidin-1-yln-[(benzyloxy)carbonyl]glycinate; Glycine,N-[(phenylmethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester; Maybridge4_002581; 2,5-dioxopyrrolidin-1-yl2-{[(benzyloxy)carbonyl]amino}acetate; AC1L2QCA; AC1Q6LLE; 96185_ALDRICH; SCHEMBL1412214; 96185_FLUKA; CTK8B4389; MolPort-000-884-403; WSCWXNZWFZXKEH-UHFFFAOYSA-N; HMS1528F07; ZINC171261; EINECS220-789-7; Z-glycineN-hydroxysuccinimideester; ANW-44893; AR-1D4519; STK097588; ZINC00171261; AKOS000281778
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20)
InChIKeyWSCWXNZWFZXKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-OSu (CAS 2899-60-7) for Peptide Synthesis: A Technical Procurement Overview


Z-Gly-OSu (CAS 2899-60-7, C14H14N2O6, MW 306.27) is a pre-activated, protected amino acid derivative, specifically N-carbobenzyloxyglycine N-hydroxysuccinimide ester . It consists of a glycine core with its amine group protected by a benzyloxycarbonyl (Z) group and its carboxyl group activated as a succinimidyl (OSu) ester [1]. This configuration enables its primary use as a coupling agent in peptide synthesis, facilitating the formation of amide bonds under mild conditions without the need for in situ activation . It is commercially available as a white powder or crystal with melting points reported between 111-124°C and is intended exclusively for research and development purposes .

Why Z-Gly-OSu (2899-60-7) Cannot Be Directly Substituted by Other Activated Glycine Esters


Generic substitution among N-protected glycine active esters fails because the protecting group is not a passive element; it dictates the entire deprotection strategy and compatibility with downstream synthetic steps. The benzyloxycarbonyl (Z) group in Z-Gly-OSu is orthogonally stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, yet is cleanly removed via catalytic hydrogenolysis . Conversely, Boc-Gly-OSu requires strongly acidic conditions for deprotection, while Fmoc-Gly-OSu requires a secondary amine base [1]. Selecting the correct active ester ensures the glycine residue can be incorporated without compromising other protecting groups in the peptide sequence. Furthermore, the OSu active ester itself offers a superior safety and stability profile compared to alternative activations like acyl chlorides, as it is a stable, crystalline solid rather than a reactive, moisture-sensitive liquid, which directly impacts laboratory handling and reproducibility [2].

Z-Gly-OSu (2899-60-7) Quantitative Differentiation Evidence for Scientific Procurement


Procurement Value: Cost-Effectiveness of Z-Gly-OSu for Z-Protected Glycine Incorporation

Procurement decisions should consider cost-per-unit of the specific Z-protected building block. Z-Gly-OSu is priced at $241.00 for 25g (TCI), $69.00 for 5g (TCI), and $95.00 for 25g (Aladdin) . In contrast, the free acid form, Z-Gly-OH, is listed at $79.70 for 25g (Sigma-Aldrich) . This difference reflects the added value of the pre-activated OSu ester, which bypasses the need for an in situ coupling reagent and reduces the associated labor and reagent costs. For labs requiring a Z-protected glycine residue, choosing Z-Gly-OSu over Z-Gly-OH plus a separate activator (e.g., DCC/HOSu) may offer a more economical and streamlined workflow for specific applications.

Peptide Synthesis Procurement Cost Analysis

Orthogonal Deprotection Strategy: Z-Gly-OSu Enables Selective Removal Under Hydrogenation Conditions

The defining feature of Z-Gly-OSu is the Z (Cbz) protecting group, which is orthogonally stable to both base (piperidine, for Fmoc removal) and acid (TFA, for Boc removal) but is readily and selectively removed by catalytic hydrogenolysis (H2, Pd/C) or treatment with strong acid (HBr/AcOH, HF) [1]. This contrasts with Boc-Gly-OSu, which is labile in TFA, and Fmoc-Gly-OSu, which is labile in piperidine. This orthogonal stability allows for the synthesis of complex, selectively protected peptides where the N-terminus or side-chain amines are protected with acid- or base-labile groups [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Analytical Specification: Purity and Stability of Z-Gly-OSu from Leading Suppliers

The reported purity of Z-Gly-OSu varies by supplier and analytical method, with specifications ranging from ≥95.0% (by titration, Sigma-Aldrich) to >97.0% (by qNMR and total nitrogen analysis, TCI) . In comparison, Boc-Gly-OSu is commercially available with a stated purity of ≥99.0% (by titration) from Sigma-Aldrich . The higher purity specification of the Boc analog suggests that it may be more suitable for applications requiring extremely high purity, while Z-Gly-OSu's >97% purity is adequate for most standard peptide synthesis applications. The compound requires storage at 2-8°C or frozen (<0°C) and is moisture-sensitive, necessitating handling under inert gas .

Quality Control Purity Analysis Procurement

Niche Application Differentiator: Z-Gly-OSu as a Precursor for Nanomaterial Functionalization

Z-Gly-OSu is not merely a peptide building block; its structure as a protected amino acid enables applications in materials science. For instance, N-benzyloxycarbonyl glycine (the acid form of Z-Gly-OSu) has been used in a solvent-free, one-pot 1,3-dipolar cycloaddition with paraformaldehyde to functionalize multi-wall carbon nanotubes (MWCNTs) [1]. This reaction yields CNTs with finely tuned surface functionality and is catalyzed by photoelectrons, as reported in studies using Z-glycine N-hydroxysuccinimide ester . This application is distinct from the primary role of Boc-Gly-OSu or Fmoc-Gly-OSu, which are predominantly confined to traditional peptide synthesis .

Nanotechnology Carbon Nanotubes Surface Modification

Primary Research and Industrial Applications for Z-Gly-OSu (CAS 2899-60-7)


Orthogonal Peptide Synthesis Requiring Acid/Base-Stable Glycine Incorporation

As established, Z-Gly-OSu is the preferred reagent for introducing an N-terminal glycine residue into a growing peptide chain when the peptide sequence contains other functional groups that are sensitive to acidic (Boc) or basic (Fmoc) deprotection conditions . Its stability allows for the selective removal of the Z group via catalytic hydrogenation at a later stage without affecting acid-labile side-chain protecting groups or base-labile linkers [1].

Cost-Effective Procurement for Large-Scale Peptide R&D

For research groups and CDMOs planning large-scale syntheses requiring a Z-protected glycine building block, procuring Z-Gly-OSu directly offers a cost-effective alternative to purchasing Z-Gly-OH and a separate coupling reagent. The price analysis from Section 3 indicates that while the pre-activated ester has a higher unit cost than the free acid, it eliminates the labor, time, and additional reagent costs associated with in situ activation, potentially leading to net savings in high-throughput environments .

Synthesis of Advanced Materials: Carbon Nanotube Functionalization

Beyond traditional biochemistry, Z-Gly-OSu serves as a key precursor in materials science. Evidence from the literature confirms its role in the solvent-free functionalization of carbon nanotubes, enabling the creation of hybrid materials with applications in catalysis and polymer composites [2]. This scenario is uniquely addressable by Z-protected derivatives and is not a primary application for Boc- or Fmoc-protected analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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